1,3-ジオキサン-5-オール

概要

説明

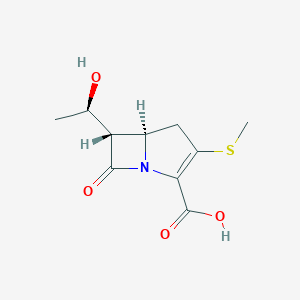

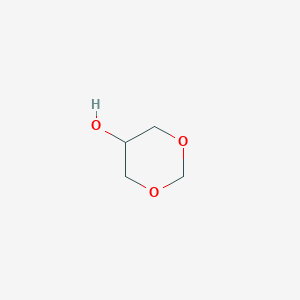

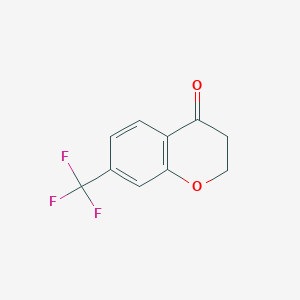

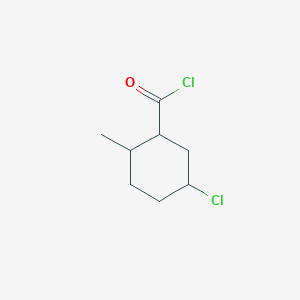

1,3-Dioxan-5-ol, also known as 1,3-Dioxan-5-ol, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Dioxan-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dioxan-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxan-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

グリーン環状アセタールの製造

1,3-ジオキサン-5-オール: は、ベンザルデヒドとのエーテル化反応によって、グリーン環状アセタールの製造に使用されます . このプロセスでは、カチオン性酸性樹脂を触媒として使用し、グリセロールの転化率は93%を超え、環状アセタールへの収率は61%を超えています。 観察された最高の選択性は、2-フェニル-1,3-ジオキサン-5-オールで、シス異性体とトランス異性体の両方でした .

炭水化物構造の合成

この化合物は、炭水化物構造を合成するための前駆体として役立ちます。 特に、1,3-ジオキサン-5-オン誘導体のインサイチュ生成に役立ち、これらはその後、クライスン・シュミット反応で使用されてビスカルコンが生成されます . この方法は、段階的な手順や過剰な試薬を必要とすることなく、これらの誘導体を反応で直接使用することを可能にします .

高分子化学

1,3-ジオキサン-5-オール: は、グリセロールモノマーの炭酸塩である5-ベンジルオキシ1,3-ジオキサン-2-オンの合成における出発物質として使用できます . これは、スズ(II)2-エチルヘキサノエートの存在下でε-カプロラクトンとの開環重合を受けます .

有機合成

有機合成では、1,3-ジオキサン-5-オール誘導体は、さまざまな化合物の調製に使用されます。 たとえば、2,2-ジメチル-1,3-ジオキサン-5-オンは、β-(ヘテロ)アリール-α-ニトロ-α,β-エナールの環化に使用されます .

薬物送達のための共溶媒

1,3-ジオキサン-5-オールの化学的性質は、染料乳化剤や薬物送達システムにおける共溶媒として適しています . 無色透明な液体形態は、これらの用途に有利です .

グリセロールホルマール用途

1,3-ジオキサン-5-オール: は、グリセロールホルマールとしても知られており、化粧品、パーソナルケア、食品、医薬品、タバコなど、さまざまな分野で使用されています<a aria-label="5: 1,3-ジオキサン-5-オール" data

Safety and Hazards

作用機序

Target of Action

1,3-Dioxan-5-ol, also known as Glycerol formal , is a chemical compound with the molecular formula C4H8O3 It’s known to be used as a dye emulsifier and as a cosolvent for drug delivery , suggesting that it may interact with a variety of biological targets depending on the specific application.

Mode of Action

As a cosolvent, it likely works by enhancing the solubility of other compounds, thereby facilitating their delivery to the intended targets

Biochemical Pathways

1,3-Dioxan-5-ol is involved in the synthesis of 1,3-dioxan-5-one derivatives, which are precursors for accessing carbohydrate structures . These derivatives are synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . The derivatives of 1,3-Dioxan-5-ol can then be reacted with aromatic aldehydes to obtain high yields of the respective bischalcones .

Result of Action

As a cosolvent, it likely enhances the efficacy of other compounds by improving their solubility and facilitating their delivery to the intended targets .

Action Environment

1,3-Dioxan-5-ol is a clear, colorless liquid that is sparingly soluble in chloroform . It has a boiling point of 192-193°C and a density of 1.203 g/mL at 25°C . It’s stable under normal conditions, but it can cause irritation to the skin, eye, and respiratory system . It should be stored in a refrigerator and kept away from high temperatures and fire sources, as it can decompose into toxic gases when heated .

特性

IUPAC Name |

1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSNYNNVSOWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197128 | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-78-7 | |

| Record name | 1,3-Dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL FORMAL, .ALPHA.,.ALPHA' | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UP32GBII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,3-Dioxan-5-ol, and how is it synthesized?

A: 1,3-Dioxan-5-ol is a six-membered heterocyclic compound containing two oxygen atoms in the ring. It is commonly synthesized via the acetalization of glycerol with benzaldehyde, typically catalyzed by p-toluenesulfonic acid [, ]. This reaction often yields a mixture of 1,3-Dioxan-5-ol (the six-membered ring) and 2-phenyl-1,3-dioxolane-4-methanol (the five-membered ring) [].

Q2: What are the structural characteristics of 1,3-Dioxan-5-ol?

A: 1,3-Dioxan-5-ol exists as a colorless oil with a density of 1.191 g/mL. Spectroscopic data confirms its structure: - Molecular formula: C4H8O3 - Molecular weight: 104.10 g/mol - 1H NMR (CDCl3): δ 4.93 (d, J = 6.3 Hz, 1H), 4.76 (d, J = 6.3 Hz, 1H), 3.94–3.84 (m, 4H), 3.64–3.61 (m, 1H), 2.78 (bs, 1H) [] - 13C NMR (CDCl3): δ 94.0, 71.7, 64.1 []

Q3: Are there alternative catalysts for 1,3-Dioxan-5-ol synthesis?

A: Yes, researchers are exploring alternative catalysts for the synthesis of 1,3-Dioxan-5-ol. One promising approach utilizes solid acid catalysts, such as tungstophosphoric acid (H3PW12O40) supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. These catalysts offer potential advantages in terms of reusability and reduced environmental impact compared to traditional Brønsted acid catalysts like HCl and H2SO4.

Q4: How does the structure of 1,3-Dioxan-5-ol influence its reactivity?

A: The presence of the 1,3-dioxane ring in 1,3-Dioxan-5-ol significantly impacts its reactivity. This ring system can act as a template, influencing the stereochemistry of subsequent reactions. For example, in epoxy alcohol cyclization reactions, the 1,3-dioxane template promotes remarkable endo-to-exo selectivity, favoring the formation of tetrahydropyran (THP) rings over tetrahydrofuran (THF) rings [].

Q5: Has 1,3-Dioxan-5-ol been investigated for its potential biological activity?

A: While 1,3-Dioxan-5-ol itself is not extensively studied for its direct biological activity, its derivatives, particularly the 2-phenyl-1,3-dioxan-5-one, have been explored for potential pharmaceutical applications []. Additionally, glycerol formal, a mixture primarily containing 1,3-Dioxan-5-ol and 1,3-dioxolane-4-methanol, has been investigated for its effects on sympathetic neurotransmission in isolated rabbit hearts [].

Q6: What analytical techniques are commonly employed to study 1,3-Dioxan-5-ol?

A: Several analytical techniques are used to characterize and quantify 1,3-Dioxan-5-ol. - Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation, providing information on the compound's carbon and hydrogen framework [, ]. - Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify 1,3-Dioxan-5-ol, particularly in complex mixtures, such as those obtained from fungal secretions []. - X-ray crystallography has been instrumental in determining the structure of 1,3-Dioxan-5-ol derivatives, offering insights into their three-dimensional conformations and potential for intermolecular interactions [].

Q7: Are there any environmental concerns associated with 1,3-Dioxan-5-ol?

A: While specific data on the environmental impact of 1,3-Dioxan-5-ol is limited in the provided research, its synthesis often employs catalysts like p-toluenesulfonic acid, which can pose environmental risks []. Therefore, exploring environmentally benign alternatives, such as solid acid catalysts, and implementing appropriate waste management strategies are crucial to mitigate potential environmental impact [].

Q8: What are the future directions for research on 1,3-Dioxan-5-ol?

A8: Future research on 1,3-Dioxan-5-ol could focus on:

- Developing sustainable and efficient synthetic methodologies: This includes exploring novel catalytic systems, such as heterogeneous catalysts, and optimizing reaction conditions to enhance yield and selectivity while minimizing waste generation [].

- Expanding its applications in organic synthesis: The unique reactivity of 1,3-Dioxan-5-ol, particularly its ability to act as a template in cyclization reactions, warrants further exploration for the synthesis of valuable compounds [].

- Investigating the biological activity of its derivatives: The pharmacological effects observed with glycerol formal suggest that 1,3-Dioxan-5-ol derivatives might possess interesting biological activities, prompting further studies to explore their therapeutic potential [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)

![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)